6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a piperazine moiety, which is commonly found in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis, which allows for the rapid and efficient production of multiple derivatives simultaneously . Photocatalytic synthesis is another method that can be employed, utilizing light to drive the chemical reactions necessary for the formation of the compound .
Chemical Reactions Analysis
Types of Reactions
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects . The triazine ring may also play a role in the compound’s mechanism of action by interacting with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a similar piperazine moiety and is known for its antibacterial activity.
6-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also contains a piperazine moiety and is studied for its potential use in treating various diseases.
Uniqueness
What sets 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine apart is its unique combination of the piperazine and triazine moieties, which may confer distinct pharmacokinetic and biological properties .
Properties
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGXMXIPQXIIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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